N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered attention in various scientific fields for its diverse chemical properties and potential applications. This compound is characterized by a benzothiazole ring linked to a dimethoxybenzamide group, featuring a dimethylsulfamoyl substituent, which together contribute to its unique reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following key steps:
Formation of Benzothiazole Core: : Begin by synthesizing the benzothiazole ring through a condensation reaction involving 2-aminothiophenol and a suitable carboxylic acid or acid chloride.
Introduction of Dimethylsulfamoyl Group: : Introduce the dimethylsulfamoyl group by reacting the benzothiazole derivative with dimethylsulfamoyl chloride under controlled conditions.
Attachment of Dimethoxybenzamide Group: : Conclude the synthesis by coupling the intermediate product with 2,3-dimethoxybenzoic acid, typically using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods may be employed to ensure consistent quality and yield. This involves optimizing reaction conditions such as temperature, pressure, and reactant concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to corresponding hydroxyl groups under strong oxidizing conditions.
Reduction: : The compound can undergo reductive cleavage, particularly at the sulfamoyl group, to yield simpler derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the benzothiazole and benzamide rings.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, and organometallic compounds.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted benzothiazoles, benzamides, and simpler aromatic compounds.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide has been explored in multiple scientific disciplines:
Chemistry: : Used as a building block in the synthesis of complex molecules and polymers.
Biology: : Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe due to its unique chemical structure.
Medicine: : Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways implicated in diseases.
Industry: : Utilized in the development of advanced materials with specialized properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism by which N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to active sites, inhibiting or modifying the activity of the target. The dimethylsulfamoyl group and methoxy substituents play critical roles in determining the compound's binding affinity and specificity.
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide stands out due to the presence of both the dimethylsulfamoyl and dimethoxybenzamide groups, which impart unique chemical reactivity and biological activity. Similar compounds include:
Benzothiazole: : The parent compound, simpler in structure and less reactive.
6-Sulfamoylbenzothiazole Derivatives: : Variants with different substituents that exhibit varying degrees of reactivity and biological activity.
Dimethoxybenzamides: : Compounds where the benzamide group has different substitution patterns, affecting their chemical and biological properties.
This compound’s distinctive combination of substituents makes it a valuable subject for further research and application across various scientific fields.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)11-8-9-13-15(10-11)27-18(19-13)20-17(22)12-6-5-7-14(25-3)16(12)26-4/h5-10H,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPQEGLFDHTAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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